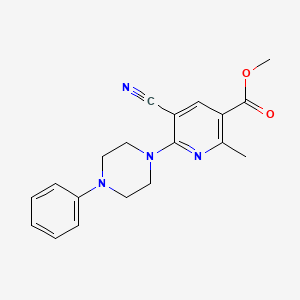

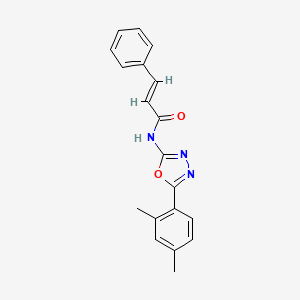

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate is a chemical compound derived from nicotinic acid. While the specific compound is not directly described in the provided papers, the papers do discuss related nicotinate esters and their synthesis, which can provide insight into the properties and potential synthesis of the compound .

Synthesis Analysis

The synthesis of related nicotinate esters involves several steps, starting from 3-cyanopyridones, which are converted to 2-bromo-3-cyanopyridines using phosphorus tribromide. These intermediates are then debrominated to 3-cyanopyridines with zinc dust in ethanolic acetic acid. The nitrile function is hydrolyzed, and the resulting nicotinic acid hydrochlorides are esterified to yield ethyl nicotinates . Another synthesis route for a related compound involves a reaction mechanism that has been elucidated using XRD, GC–MS analysis, elemental analysis, and NMR spectroscopy . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The structure of related compounds has been determined using various analytical techniques such as XRD and NMR spectroscopy . These techniques are crucial for confirming the molecular structure of synthesized compounds and could be employed to analyze the structure of this compound.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving this compound. However, the synthesis of similar compounds involves esterification and hydrolysis reactions . These reactions are fundamental in the formation of the ester linkage and the introduction of functional groups into the nicotinate structure.

Physical and Chemical Properties Analysis

The physical properties of a related compound, methyl nicotinate, include its appearance as a white powder with a melting point of 40-42°C . The chemical properties include its reactivity in esterification reactions and its biological activity as demonstrated by its antinociceptive effects in biological assays . These properties provide a basis for predicting the physical and chemical behavior of this compound, although specific data for this compound would be required for a comprehensive analysis.

科学的研究の応用

Synthesis and Structural Analysis

The compound's analogs have been a focus of synthesis and structural analysis. A related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, was successfully synthesized, with its structure determined by various spectroscopic methods, proposing a reaction mechanism for its formation (Zhou et al., 2008). Additionally, the synthesis of nicotinate esters from 3-cyanopyridones demonstrates a convenient method for producing alkyl-substituted ethyl nicotinates, highlighting the versatility of nicotinic acid derivatives in chemical synthesis (Paine, 1987).

Antiprotozoal Activity

Nicotinic acid derivatives, including those structurally similar to methyl 5-cyano-2-methyl-6-(4-phenylpiperazino)nicotinate, have been evaluated for antiprotozoal activity. A study on aza-analogues of furamidine showcased significant in vitro and in vivo activity against Trypanosoma b.rhodesiense and P. falciparum, indicating potential therapeutic applications (Ismail et al., 2003).

Antimicrobial Property

Research into 1,3,4-oxadiazolines bearing the 6-methylpyridine moiety, derived from 6-methyl nicotinate, demonstrated antimicrobial and antioxidant activities. This suggests that structural analogs of this compound could serve as potential antimicrobial agents (Shyma et al., 2013).

Biological Activity and Synthesis

The synthesis of 4-amino-5-cyano-6-alkylamino pyridine derivatives from cyano-3-alkylamino-3-amino acrylonitriles has been reported, indicating these compounds possess fungicidal and herbicidal activities. This underscores the potential of this compound and its derivatives for agricultural applications (Liu et al., 2015).

特性

IUPAC Name |

methyl 5-cyano-2-methyl-6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-17(19(24)25-2)12-15(13-20)18(21-14)23-10-8-22(9-11-23)16-6-4-3-5-7-16/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEMGNHHKSDFQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N2CCN(CC2)C3=CC=CC=C3)C#N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)

![Tert-butyl N-[[4-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2530495.png)

![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2530497.png)